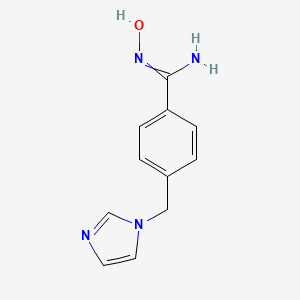
N'-hydroxy-4-(1H-imidazol-1-ylmethyl)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-imidazol-1-yl)methyl)-N-hydroxybenzamidine is a compound that features an imidazole ring attached to a benzamidine moiety through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-hydroxybenzamidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Methylene Bridge: The methylene bridge can be introduced by reacting the imidazole derivative with a suitable aldehyde under basic conditions.
Formation of the Benzamidine Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-((1H-imidazol-1-yl)methyl)-N-hydroxybenzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole and benzamidine moieties.
Reduction: Reduced forms of the imidazole and benzamidine moieties.
Substitution: Substituted imidazole derivatives.
科学的研究の応用
4-((1H-imidazol-1-yl)methyl)-N-hydroxybenzamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
作用機序
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-hydroxybenzamidine involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole share the imidazole ring structure and exhibit similar biological activities.
Benzamidine Derivatives: Compounds like benzamidine hydrochloride are structurally similar and are used as enzyme inhibitors.
Uniqueness
4-((1H-imidazol-1-yl)methyl)-N-hydroxybenzamidine is unique due to its combined imidazole and benzamidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse activities .
特性
分子式 |
C11H12N4O |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
N'-hydroxy-4-(imidazol-1-ylmethyl)benzenecarboximidamide |
InChI |
InChI=1S/C11H12N4O/c12-11(14-16)10-3-1-9(2-4-10)7-15-6-5-13-8-15/h1-6,8,16H,7H2,(H2,12,14) |
InChIキー |
BBVFTVYELNTMMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


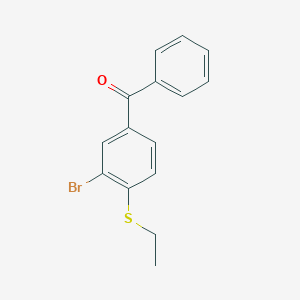
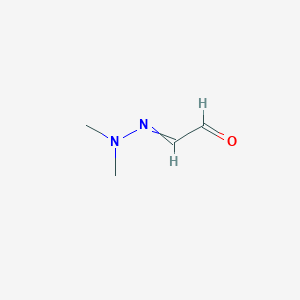

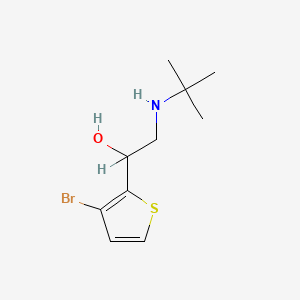
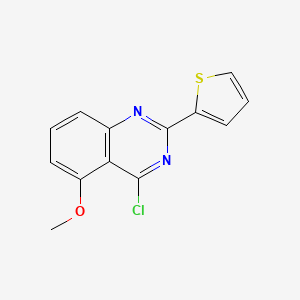
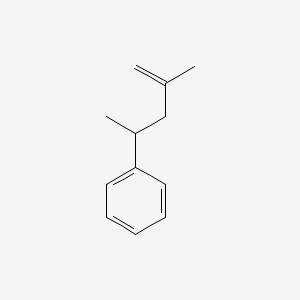
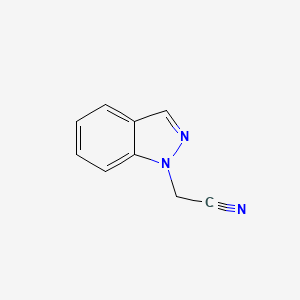

![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)


![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)

![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)
